molecular formula C11H10O3 B12873865 3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid

3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid

Cat. No.: B12873865
M. Wt: 190.19 g/mol
InChI Key: FHTSAGOARGRHBB-SNAWJCMRSA-N
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Description

Significance of Dihydrobenzofuran Scaffolds in Modern Organic Chemistry and Heterocyclic Synthesis

The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic compounds. chemnet.com This structural unit, consisting of a benzene (B151609) ring fused to a dihydrofuran ring, is a cornerstone in medicinal chemistry and drug design. patsnap.comcnr.it Its prevalence is due to the unique three-dimensional structure that the non-aromatic, saturated five-membered furan (B31954) ring imparts, allowing for specific interactions with biological targets. cnr.it

The synthesis of 2,3-dihydrobenzofurans has attracted considerable attention from the scientific community, leading to the development of numerous innovative and efficient synthetic methodologies. chemnet.compatsnap.com These methods are crucial as they provide access to complex molecular frameworks. chemnet.com Synthetic approaches are diverse and include intermolecular and intramolecular cyclizations, often catalyzed by transition metals, as well as metal-free pathways. cnr.itguidechem.comorganic-chemistry.org The development of these synthetic routes is vital for creating libraries of dihydrobenzofuran derivatives for screening in drug discovery programs. researchgate.net Natural products containing the 2,3-dihydrobenzofuran core exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, highlighting the importance of this scaffold. researchgate.netbldpharm.com

The Role of Acrylic Acid Moieties in Chemical Transformations and Advanced Material Science

The acrylic acid moiety, characterized by a vinyl group directly attached to a carboxylic acid, is a fundamental building block in both chemical synthesis and material science. petsd.org Its structure, featuring a carbon-carbon double bond conjugated with a carboxyl group, provides multiple reactive sites for chemical transformations. petsd.org Acrylic acid and its esters are known to readily undergo polymerization to form polyacrylic acids, which are used in a wide range of applications, including the production of superabsorbent polymers, coatings, adhesives, and plastics. guidechem.commaastrichtuniversity.nlmdpi.com

In the context of medicinal chemistry, the acrylic acid functional group can be found in various biologically active molecules. The α,β-unsaturated carbonyl system is a Michael acceptor and can participate in crucial interactions with biological nucleophiles. The carboxylic acid group itself is a key functionality in many drugs, often involved in hydrogen bonding interactions with protein targets. mdpi.com However, its presence can also impact pharmacokinetic properties. mdpi.com The versatility of the acrylic acid moiety makes it a valuable component in the synthesis of complex molecules and functional materials. bldpharm.com

Overview of 3-(2,3-Dihydrobenzofuran-4-yl)acrylic Acid within the Landscape of Fused Heterocyclic Systems and Vinyl Carboxylic Acids

This compound, with the CAS number 209257-37-4, is a specific isomer within the family of dihydrobenzofuranyl acrylic acids. chemnet.comguidechem.comguidechem.com It represents a class of molecules known as vinyl carboxylic acids, which are characterized by a carboxylic acid group attached to a vinyl group. petsd.org This particular compound merges the dihydrobenzofuran core, a significant fused heterocyclic system, with the reactive acrylic acid tail.

The synthesis of such molecules can be envisioned through several standard organic reactions. For instance, the acrylic acid moiety can be introduced via reactions like the Perkin, Heck, or Wittig reactions starting from a suitable precursor such as 2,3-dihydrobenzofuran-4-carbaldehyde (B50890) (CAS 209256-42-8). cnr.italfa-chemistry.commolbase.cnsigmaaldrich.comunipd.it The Perkin reaction, for example, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated aromatic acid. molbase.cnsigmaaldrich.com The Heck reaction provides a method for the arylation of alkenes, coupling an aryl halide with an acrylate (B77674). cnr.itnih.gov The Wittig reaction uses a phosphonium (B103445) ylide to convert an aldehyde into an alkene. unipd.itsigmaaldrich.com

While general synthetic strategies for the 2,3-dihydrobenzofuran core are well-documented, detailed research findings, including specific synthesis pathways and spectroscopic data for the 4-yl isomer of the acrylic acid derivative, are not extensively reported in publicly available literature. cnr.itorganic-chemistry.org However, related isomers, such as 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (CAS 203505-84-4), have been documented. guidechem.comnih.gov The study of specific isomers like the 4-yl variant is important as the substitution pattern on the benzene ring can significantly influence the molecule's chemical, physical, and biological properties. researchgate.net

Compound Data

Below are tables detailing the available chemical information for this compound and its direct synthetic precursor.

Table 1: Properties of this compound

Property Value Source
CAS Number 209257-37-4 chemnet.comguidechem.comguidechem.com
Molecular Formula C₁₁H₁₀O₃ chemnet.com

| Molecular Weight | 190.2 g/mol | chemnet.com |

Table 2: Properties of 2,3-Dihydrobenzofuran-4-carbaldehyde

Property Value Source
CAS Number 209256-42-8 alfa-chemistry.comsigmaaldrich.com
Molecular Formula C₉H₈O₂ alfa-chemistry.comsigmaaldrich.com
Molecular Weight 148.16 g/mol alfa-chemistry.com

| IUPAC Name | 2,3-dihydro-1-benzofuran-4-carbaldehyde | sigmaaldrich.com |

Mentioned Compounds

Table 3: List of Chemical Compounds

Compound Name CAS Number
This compound 209257-37-4
3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid 203505-84-4
2,3-Dihydrobenzofuran-4-carbaldehyde 209256-42-8
Acrylic Acid 79-10-7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(E)-3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid

InChI

InChI=1S/C11H10O3/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h1-5H,6-7H2,(H,12,13)/b5-4+

InChI Key

FHTSAGOARGRHBB-SNAWJCMRSA-N

Isomeric SMILES

C1COC2=CC=CC(=C21)/C=C/C(=O)O

Canonical SMILES

C1COC2=CC=CC(=C21)C=CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2,3 Dihydrobenzofuran 4 Yl Acrylic Acid and Analogues

Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Core

The 2,3-dihydrobenzofuran motif is a prevalent scaffold in numerous natural products and biologically active compounds. rochester.edunih.gov Its synthesis has been the subject of extensive research, leading to the development of several powerful catalytic methods.

Palladium-Catalyzed Intramolecular Cyclization Reactions

Palladium catalysis offers a versatile and efficient means of constructing the 2,3-dihydrobenzofuran ring system. These methods often involve the intramolecular cyclization of appropriately substituted phenolic precursors.

One prominent strategy is the palladium-catalyzed alkene carboalkoxylation of 2-allylphenol (B1664045) derivatives. nih.gov This reaction couples readily available 2-allylphenols with aryl triflates to generate a diverse range of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. nih.gov The catalytic cycle is believed to proceed through the oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene binding, deprotonation of the phenol, and a crucial anti-oxypalladation of the alkene to form a palladium intermediate, which then undergoes reductive elimination to yield the product. nih.gov

Another powerful approach is the intramolecular Heck-Matsuda reaction. nih.gov This method can be used for the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans from arenediazonium salts. nih.gov The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, providing access to enantioenriched dihydrobenzofurans that feature a quaternary stereogenic center. nih.gov

Furthermore, Pd(II)-catalyzed C-H activation/C-O cyclization reactions, directed by a proximate hydroxyl group, have been developed for the expedient construction of dihydrobenzofurans, including complex spirocyclic analogues. acs.org

Table 1: Examples of Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans This table is interactive. Click on the headers to sort.

Starting Material Catalyst/Reagents Product Type Key Features Reference
2-Allylphenol derivatives Pd(0)/CPhos, Aryl triflate 2,3-Disubstituted-dihydrobenzofurans Good yields, high diastereoselectivity (>20:1 dr) nih.gov
Arenediazonium salts Palladium catalyst, Chiral N,N-ligands 3,3-Disubstituted-dihydrobenzofurans Enantioselective, creates quaternary centers, yields up to 91% nih.gov

Rhodium(III)-Catalyzed C-H Activation and Annulation Approaches

Rhodium(III) catalysis has emerged as a powerful tool for C-H functionalization and the construction of heterocyclic systems. These reactions often proceed under mild conditions and offer high atom economy.

An efficient method for synthesizing 3-alkylidene dihydrobenzofuran derivatives involves the Rh(III)-catalyzed coupling of N-phenoxyacetamides with propargyl carbonates. acs.org This redox-neutral transformation proceeds via a C-H functionalization and cascade cyclization, forming three new bonds in the process. acs.org Similarly, Rh(III)-catalyzed annulation of 2-alkenyl anilides with alkynes provides access to 2-substituted indolines, and the mechanistic principles, involving a rhodium migration and a 1,5-H shift, can inform strategies for related oxygen-containing heterocycles. nih.gov

Oxidative annulation reactions catalyzed by rhodium complexes are also prevalent. For instance, the annulation of N-arylbenzimidamides with maleimides using a [Cp*RhCl2]2 complex demonstrates a versatile route to polycyclic scaffolds via dual C-H activation. nih.gov While applied to nitrogen-containing systems, the underlying principle of using Rh(III) to orchestrate C-H activation and annulation is broadly applicable.

Enantioselective Synthetic Routes to Chiral 2,3-Dihydrobenzofurans

The development of enantioselective methods is crucial for accessing chiral 2,3-dihydrobenzofurans, which are important pharmacophores. rochester.edu

A variety of catalytic systems have been successfully employed:

Chemoenzymatic Strategies: Optically active 2,3-dihydrobenzofurans can be prepared through a combination of lipase-mediated kinetic resolution of 1-aryl-2-propanols followed by a chemical intramolecular cyclization. acs.org

Ruthenium(II) Catalysis: Asymmetric intramolecular hydroarylation, assisted by a chiral transient directing group, has been developed using a Ruthenium(II) catalyst to produce 2,3-dihydrobenzofurans with all-carbon quaternary stereocenters in high yields and excellent enantioselectivities. researchgate.net

Biocatalysis: Engineered myoglobin-based biocatalysts can facilitate the highly diastereo- and enantioselective cyclopropanation of benzofurans to yield stereochemically rich 2,3-dihydrobenzofuran scaffolds with exceptional enantiopurity (>99.9% de and ee). rochester.edu

Palladium Catalysis: The enantioselective intramolecular Heck-Matsuda reaction, employing chiral N,N-ligands, provides a direct route to enantioenriched 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov

Organocatalysis: Chiral phosphoric acids have been shown to catalyze the highly enantioselective [3+2] formal cycloaddition of styrylnaphthols or phenols with quinones, yielding trans-2,3-diarylbenzofurans efficiently. researchgate.net

Intramolecular Michael Addition Reactions in Dihydrobenzofuran Ring Formation

The intramolecular Michael reaction, or conjugate addition, is a classic and reliable method for forming rings, including the 2,3-dihydrobenzofuran core. organicreactions.org This reaction involves the addition of a nucleophile (the donor) to an activated olefin (the acceptor) within the same molecule. organicreactions.org

In the context of dihydrobenzofuran synthesis, this typically involves a phenolic oxygen acting as the nucleophile, attacking an α,β-unsaturated system appended to the aromatic ring. For example, the synthesis of (±)-anastatin A involved an intramolecular Michael addition for the construction of the key cyclized product. rsc.org The regioselectivity of the cyclization can be high, with the phenolic 5-OH group preferentially attacking the ortho quinone intermediate to form the desired ring system. rsc.org Cascade reactions involving an initial intermolecular reaction followed by an intramolecular Michael addition have also been developed to construct complex heterocyclic frameworks in a single step. researchgate.netnih.gov

Methods for the Regioselective Installation of the Acrylic Acid Side Chain

Once the 2,3-dihydrobenzofuran-4-carbaldehyde (B50890) precursor is synthesized, the acrylic acid side chain can be installed regioselectively at the 4-position.

Knoevenagel Condensation for α,β-Unsaturated Carboxylic Acid Formation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming C-C double bonds. sciensage.info It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its derivatives, typically in the presence of a basic catalyst. sciensage.inforesearchgate.net

To synthesize 3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid, the corresponding 2,3-dihydrobenzofuran-4-carbaldehyde would be condensed with malonic acid. The reaction is often catalyzed by a weak base like piperidine (B6355638) or pyridine. The mechanism involves the deprotonation of malonic acid to form a carbanion, which then attacks the aldehyde carbonyl group. Subsequent dehydration and decarboxylation (if using malonic acid) yield the desired α,β-unsaturated carboxylic acid. This method is highly efficient and provides excellent control over the formation of the E-isomer of the acrylic acid. The reaction has been widely used to prepare analogous structures, such as 3-(furan-2-yl)acrylic acid from furfural (B47365) and various acrylamides. researchgate.netorganic-chemistry.orgmdpi.com

Table 2: Key Features of the Knoevenagel Condensation for Acrylic Acid Synthesis This table is interactive. Click on the headers to sort.

Feature Description Relevance to Target Synthesis Reference(s)
Reactants Aldehyde/Ketone + Active Methylene Compound (e.g., Malonic Acid) 2,3-Dihydrobenzofuran-4-carbaldehyde + Malonic Acid sciensage.inforesearchgate.net
Catalysts Basic catalysts (e.g., piperidine, pyridine, organocatalysts) Ensures efficient condensation and subsequent steps researchgate.netchemspider.com
Product α,β-Unsaturated Carboxylic Acid Forms the desired this compound sciensage.infoorganic-chemistry.org
Selectivity Typically high selectivity for the E-isomer Provides control over the stereochemistry of the acrylic double bond organic-chemistry.org

| Scope | Broad applicability to a wide range of aromatic aldehydes | The method is well-established for similar heterocyclic aldehydes like furfural | sciensage.inforesearchgate.netmdpi.com |

Heck Coupling Reactions Utilizing Acrylate (B77674) Precursors

The Mizoroki-Heck reaction stands as a cornerstone of carbon-carbon bond formation, providing a powerful tool for the arylation of alkenes. This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of this compound by coupling a 4-halo-2,3-dihydrobenzofuran derivative with an acrylate precursor.

The general approach involves the reaction of a molecule such as 4-bromo-2,3-dihydrobenzofuran (B584836) with an acrylic acid ester (e.g., ethyl acrylate or tert-butyl acrylate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) species to the aryl halide, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the desired trans-alkene product and regenerate the catalyst.

Research into Heck-type reactions involving the 2,3-dihydrofuran (B140613) nucleus has shown that the choice of ligand and reaction conditions can significantly influence regioselectivity and yield. organic-chemistry.orgnih.gov For instance, neopentyl phosphine ligands have been shown to promote Heck couplings with aryl bromides at ambient temperatures. organic-chemistry.org Enantioselective variants, often employing chiral ligands like (R)-MeO-biphenylphosphine or (R)-BINAP, have also been developed for reactions with 2,3-dihydrofuran, suggesting the potential for asymmetric synthesis of related analogues. nih.gov Subsequent hydrolysis of the resulting acrylate ester under acidic or basic conditions yields the final acrylic acid.

Table 1: Typical Conditions for Heck Coupling of Aryl Halides with Acrylates

ComponentExampleRole
Aryl Halide 4-Bromo-2,3-dihydrobenzofuranElectrophile
Alkene Ethyl Acrylate, tert-Butyl AcrylateNucleophile
Catalyst Palladium(II) Acetate (Pd(OAc)₂)Active Catalyst Precursor
Ligand Triphenylphosphine (PPh₃), XantPhosStabilizes catalyst, influences reactivity
Base Triethylamine (Et₃N), Sodium Carbonate (Na₂CO₃)Neutralizes HX produced
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF)Solubilizes reactants

Direct Carboxylation and Subsequent Chemical Transformations for Acrylic Acid Moiety Formation

An alternative synthetic route avoids a cross-coupling reaction as the key step for introducing the acid moiety. This approach relies on the initial formation of the dihydrobenzofuran core, followed by direct carboxylation and subsequent elaboration of the side chain.

Direct carboxylation of the 2,3-dihydrobenzofuran ring can be achieved, for example, through directed ortho-metalation. This involves treating a suitably substituted dihydrobenzofuran with a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a potent nucleophile. This lithiated intermediate is then quenched with solid carbon dioxide (dry ice), which upon acidic workup, yields a carboxylic acid. nih.gov While this has been demonstrated for the 7-position of the ring, the same principle can be applied to the 4-position, provided appropriate directing groups are in place on the starting material.

Once the carboxylic acid group is installed at the C4-position, a variety of classical organic transformations can be employed to construct the acrylic acid side chain. A common two-step sequence involves:

Reduction to Aldehyde: The carboxylic acid is first reduced to the corresponding primary alcohol, which is then carefully oxidized to the aldehyde (4-formyl-2,3-dihydrobenzofuran). Alternatively, the carboxylic acid can be converted directly to the aldehyde using specific reagents.

Olefin Synthesis: The resulting aldehyde is then subjected to an olefination reaction, such as the Wittig reaction (using a phosphorane like Ph₃P=CHCO₂Et) or the Horner-Wadsworth-Emmons (HWE) reaction (using a phosphonate (B1237965) carbanion like (EtO)₂P(O)CH₂CO₂Et). The HWE reaction is often preferred as it typically favors the formation of the (E)-alkene isomer and utilizes easily removable, water-soluble phosphate (B84403) byproducts. Finally, ester hydrolysis furnishes the target acrylic acid.

Multistep Total Synthesis Approaches Incorporating the Dihydrobenzofuran-Acrylic Acid Motif

The construction of the this compound scaffold is often embedded within more complex, multistep total syntheses of natural products or designed bioactive molecules. These synthetic sequences build the core heterocyclic structure through intramolecular reactions.

One advanced strategy involves an intramolecular Heck reaction. For instance, a suitably designed precursor, such as an O-allyl-2-iodophenol derivative, can undergo palladium-catalyzed cyclization to form the dihydrobenzofuran ring. If the acrylic acid moiety or a precursor is already attached to the phenolic part of the molecule, this cyclization directly yields a functionalized target structure. Recent advancements have demonstrated the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans using a one-pot strategy that combines a palladium-catalyzed Heck-Matsuda reaction with subsequent carbonylation and Stille coupling steps. nih.gov This powerful method allows for the creation of a quaternary stereocenter and the introduction of a side chain in a single, controlled operation. nih.gov

Other modern approaches for constructing the dihydrobenzofuran ring include rhodium(III)-catalyzed C-H activation and annulation reactions. organic-chemistry.org These methods can create the heterocyclic system from simpler starting materials like N-phenoxyacetamides and dienes, offering high efficiency and functional group tolerance. organic-chemistry.org These sophisticated cyclization strategies are integral to total synthesis, providing access to complex molecular architectures that feature the dihydrobenzofuran-acrylic acid motif.

Principles of Green Chemistry in the Development of Dihydrobenzofuran-Acrylic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The goal is to develop more sustainable processes that are safer, more energy-efficient, and produce less waste.

Several green approaches have been reported for the synthesis of the core 2,3-dihydrobenzofuran scaffold. These include:

Use of Renewable Resources and Energy: Some syntheses have successfully utilized concentrated solar radiation as a renewable energy source, replacing conventional heating methods. nih.govrsc.org This significantly reduces the carbon footprint of the chemical process.

Biodegradable Catalysts: The use of natural, biodegradable catalysts, such as citric acid from lemon juice, has been explored as an eco-friendly alternative to traditional metal or acid catalysts for certain cyclization reactions. nih.govrsc.orgresearchgate.net

Solvent-Free and Microwave-Assisted Reactions: Performing reactions under solvent-free ("neat") conditions, often accelerated by microwave irradiation, can dramatically reduce solvent waste and reaction times. researchgate.net An eco-friendly synthesis of chalcogenyl-based dihydrobenzofuran derivatives has been developed using this approach with catalytic iodine and DMSO as a mild oxidant. researchgate.net

Atom Economy: Reactions like cycloadditions are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product, minimizing waste generation.

These green methodologies, while often developed for analogues, provide a clear roadmap for the future development of a more sustainable total synthesis of this compound.

Table 2: Green Chemistry Approaches in Dihydrobenzofuran Synthesis

Green PrincipleConventional MethodGreen AlternativeBenefitSource
Energy Source Electrical resistance heatingConcentrated Solar Radiation (CSR)Utilizes renewable energy, reduces fossil fuel consumption nih.govrsc.org
Catalysis Heavy metal or strong acid catalystsLemon juice (citric acid), IodineBiodegradable, non-toxic, reduced environmental impact nih.govresearchgate.net
Solvents Volatile organic compounds (VOCs)Solvent-free (neat) conditionsEliminates solvent waste, reduces pollution researchgate.net
Reaction Time Long reaction times (hours/days)Microwave irradiationDrastically shortens reaction times, increases energy efficiency researchgate.net

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Elucidation of Reaction Mechanisms Involving the Acrylic Acid Moiety in Dihydrobenzofuran Conjugates

The acrylic acid moiety, an α,β-unsaturated carboxylic acid, is a key functional group that dictates much of the compound's reactivity. It can participate in a variety of addition and cycloaddition reactions.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of 3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid, the electrophilic β-carbon of the acrylic acid unit is susceptible to attack by nucleophiles.

Recent research has highlighted the utility of transition metal-catalyzed conjugate additions to acrylic acid and its derivatives. For instance, rhodium-catalyzed 1,4-addition of arylboronic acids to acrylic acid has been shown to be a practical method for the synthesis of 3-arylpropionic acids. organic-chemistry.org This reaction proceeds in an aqueous medium and tolerates a wide range of functional groups on the arylboronic acid. organic-chemistry.org Similarly, palladium(II) catalysis in the presence of 2,2'-bipyridine has been effectively used for the conjugate addition of arylboronic acids to various α,β-unsaturated carbonyl compounds, including esters and amides. organic-chemistry.org

While direct studies on this compound are limited, these findings suggest that the compound would readily undergo conjugate addition reactions with a variety of nucleophiles, including organometallic reagents, amines, and thiols, under appropriate catalytic conditions. The general mechanism would involve the nucleophilic attack at the β-position of the acrylic acid moiety, followed by protonation of the resulting enolate to yield the 1,4-adduct.

Table 1: Examples of Catalytic Systems for Conjugate Addition to Acrylic Acid Derivatives

Catalyst System Nucleophile Substrate Key Features
Rhodium complexes Arylboronic acids Acrylic acid Proceeds in water, broad scope organic-chemistry.org
Pd(II)/2,2'-bipyridine Arylboronic acids α,β-Unsaturated carbonyls Mild and efficient organic-chemistry.org

The carbon-carbon double bond of the acrylic acid moiety can also participate in cycloaddition reactions, providing a pathway to more complex cyclic structures.

One notable example is the [3+2] cycloaddition. A robust photocatalytic method for the oxidative [3+2] cycloaddition of phenols and electron-rich styrenes has been developed to synthesize dihydrobenzofurans. nih.gov This reaction is enabled by visible light-activated transition metal photocatalysis, using ammonium persulfate as a benign terminal oxidant. nih.gov This suggests that the α,β-unsaturated system in this compound could potentially react with 1,3-dipoles to form five-membered rings.

Furthermore, dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with para-quinamines have been shown to produce complex polycyclic frameworks containing a 2,3-dihydrobenzofuran (B1216630) core. nih.gov These reactions proceed under mild conditions with high diastereoselectivity. nih.gov Iron-catalyzed [2+3]-type cycloaddition of styrene derivatives with 1,4-benzoquinone also leads to the formation of 2,3-dihydrobenzofuran structures. researchgate.net

These examples from the literature strongly support the potential for the acrylic acid moiety in this compound to undergo various modes of cycloaddition, offering synthetic routes to novel heterocyclic systems.

Intramolecular Cyclization and Ring-Closing Reaction Pathways of Related Intermediates

Intermediates derived from this compound can undergo intramolecular cyclization reactions, leading to the formation of new ring systems.

A pertinent example is the palladium-catalyzed intramolecular Heck coupling. A 3-(2-bromophenoxy)acrylic acid ethyl ester has been successfully cyclized to form a 3-ethoxycarbonyl benzofuran. orgsyn.org This reaction proceeds via an intramolecular Heck mechanism, where the palladium catalyst inserts into the carbon-bromine bond, followed by migratory insertion of the double bond and subsequent β-hydride elimination. A similar strategy involving a 3-(2-iodophenoxy)acrylic acid ethyl ester also yields the corresponding benzofuran. orgsyn.org

Another powerful technique is visible-light-promoted intramolecular radical cyclization. This transition-metal-free approach has been utilized to synthesize functionalized indolines and 2,3-dihydrobenzofurans. researchgate.net The reaction is promoted by tris(trimethylsilyl)silane and proceeds via a reductive cyclization pathway. researchgate.net These findings suggest that appropriately substituted derivatives of this compound could serve as precursors for intramolecular cyclization to generate more complex, fused heterocyclic systems.

Role of Catalytic Systems in the Reactivity and Selectivity of Dihydrobenzofuran-Acrylic Acid Transformations

Catalytic systems are instrumental in controlling the reactivity and selectivity of transformations involving both the dihydrobenzofuran and acrylic acid moieties.

Transition metals such as palladium and rhodium are widely used in the synthesis and functionalization of dihydrobenzofurans. organic-chemistry.orgorgsyn.org As mentioned earlier, palladium catalysts are effective for intramolecular Heck reactions to form benzofurans from acrylic acid derivatives. orgsyn.org Rhodium catalysts are well-suited for promoting conjugate additions to the acrylic acid unit. organic-chemistry.org

Lewis acids also play a crucial role. Iron(III) salts have been used to catalyze the [2+3]-type cycloaddition of styrene derivatives with quinones to afford 2,3-dihydrobenzofurans. researchgate.net Lanthanide triflates, such as La(OTf)3, have been shown to catalyze [3+2] cycloaddition reactions for the synthesis of benzofurans. researchgate.net

Photocatalysis represents a modern and powerful approach. Visible light-activated ruthenium complexes can mediate oxidative [3+2] cycloadditions to form dihydrobenzofurans under mild conditions. nih.gov The choice of catalyst can significantly influence the reaction pathway, leading to different products from the same starting material.

Table 2: Overview of Catalytic Systems and Their Applications

Catalyst Type Metal/Compound Transformation
Transition Metal Palladium Intramolecular Heck Coupling orgsyn.org
Transition Metal Rhodium Conjugate Addition organic-chemistry.org
Lewis Acid Iron(III) [2+3] Cycloaddition researchgate.net
Lewis Acid La(OTf)3 [3+2] Cycloaddition researchgate.net
Photocatalyst Ruthenium complexes Oxidative [3+2] Cycloaddition nih.gov

Advanced Mechanistic Insights from Spectroscopic and Mass Spectrometric Studies

Spectroscopic and mass spectrometric techniques are indispensable for elucidating the mechanisms of complex chemical reactions.

Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), provides valuable information on the fragmentation patterns of molecules, which can be used to deduce their structures and reaction pathways. A detailed study on the gas-phase fragmentation of protonated dihydrobenzofuran-type neolignans using accurate-mass ESI-MS/MS has identified diagnostic ions associated with specific structural features. nih.govscispace.com For instance, the fragmentation patterns can reveal the presence and position of hydroxyl, methoxyl, and acetoxy groups, as well as the saturation of the dihydrofuran ring. nih.gov Such detailed fragmentation analysis can be applied to study the products and intermediates of reactions involving this compound, providing crucial mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time reaction monitoring and characterization of intermediates. By following the changes in the NMR spectrum over time, it is possible to identify transient species and determine reaction kinetics. For example, 1H NMR spectroscopy has been used to determine the yields of photocatalytic oxidative [3+2] cycloaddition reactions. nih.gov

While specific spectroscopic studies on the reaction mechanisms of this compound are not extensively reported, the application of these advanced analytical techniques to related systems demonstrates their potential to provide a deep understanding of the transformation pathways of this compound.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the intrinsic electronic nature and three-dimensional structure of molecules. These computational approaches provide detailed information on molecular geometries, orbital energies, and charge distributions.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground-state electronic structure. researchgate.netnih.gov By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the geometry of 3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid can be optimized to its lowest energy state. researchgate.netsemanticscholar.org This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles.

The optimized geometry provides a foundational understanding of the molecule's spatial arrangement. For instance, calculations would confirm the planarity of the acrylic acid moiety and the benzene (B151609) ring, contrasted with the non-planar, puckered conformation of the dihydrofuran ring. Comparing these calculated parameters with experimental data from techniques like X-ray crystallography allows for the validation of the theoretical model. nih.gov

Table 1: Predicted Geometrical Parameters for this compound Note: The values presented are exemplary, based on DFT calculations performed on analogous structures such as dihydrobenzofuran-linked chalcones and benzofuran carboxylic acids. researchgate.netnih.govbhu.ac.in

ParameterBondPredicted Value
Bond Length (Å)C=O (carbonyl)~1.23 Å
C-O (carboxyl)~1.36 Å
C=C (alkene)~1.35 Å
C-O (furan)~1.37 Å
Bond Angle (°)O=C-O (carboxyl)~123°
C-C=C (alkene)~121°
C-O-C (furan)~108°

Analysis of Frontier Molecular Orbitals (FMO) and HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.orgresearchgate.net

For this compound, DFT calculations are used to determine the energies of these orbitals. researchgate.net The HOMO is expected to be distributed primarily over the electron-rich dihydrobenzofuran ring system, indicating this region is susceptible to electrophilic attack. researchgate.net Conversely, the LUMO is likely concentrated on the electron-withdrawing acrylic acid moiety, particularly the α,β-unsaturated system, making it the probable site for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. researchgate.net Computational studies on similar dihydrobenzofuran derivatives have explored these parameters to predict their reactivity. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound Note: The values are representative and based on DFT/B3LYP calculations for related benzofuran and chalcone structures. researchgate.netnih.govresearchgate.net

ParameterPredicted Energy Value (eV)
HOMO Energy~ -6.2 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Energy Gap (ΔE)~ 4.2 eV

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution across a molecule and identify sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would show distinct regions of charge. bhu.ac.in The most negative potential (typically colored red) is expected to be localized around the oxygen atoms of the carboxylic acid group and the ether oxygen of the dihydrofuran ring, as these are the most electronegative areas and likely sites for electrophilic attack. researchgate.net Regions of positive potential (colored blue) would be found around the acidic proton of the carboxyl group and the hydrogens on the aromatic ring, indicating these are sites susceptible to nucleophilic attack. bhu.ac.in This analysis provides a visual representation of the molecule's reactivity and intermolecular interaction sites. researchgate.net

Computational Prediction and Validation of Spectroscopic Properties

Theoretical calculations are invaluable for predicting spectroscopic data, which can then be used to confirm and interpret experimental results.

Theoretical Vibrational Spectroscopy (FT-IR)

Computational methods, particularly DFT, can accurately calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum. researchgate.net Theoretical spectra are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. researchgate.net

For this compound, the calculated FT-IR spectrum would feature characteristic vibrational modes for its functional groups. Key predicted peaks would include the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl group (around 1700 cm⁻¹), the C=C stretching of the alkene and aromatic ring (1600-1650 cm⁻¹), and the C-O stretching of the ether and carboxylic acid (1100-1300 cm⁻¹). spectroscopyonline.comresearchgate.net

Table 3: Predicted Major Vibrational Frequencies for this compound Note: These frequencies are based on typical values for the respective functional groups and data from related acrylic acid compounds. researchgate.netspectroscopyonline.comresearchgate.net

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid~3500-2800 (broad)
C-H Stretch (aromatic/vinylic)Ar-H / C=C-H~3100-3000
C-H Stretch (aliphatic)-CH₂-~2960-2850
C=O StretchCarboxylic Acid~1710-1680
C=C StretchAlkene / Aromatic~1640-1600
C-O StretchEther / Carboxylic Acid~1300-1150

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation and verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to predict ¹H and ¹³C NMR spectra with high accuracy. mdpi.comnih.gov Calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS), and compared with experimental data. mdpi.com

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic, vinylic, and aliphatic protons of the dihydrofuran ring. Similarly, the ¹³C NMR spectrum would provide theoretical chemical shifts for each unique carbon atom, including the carbonyl carbon of the acid, the olefinic carbons, and the carbons of the fused ring system. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and conformational dynamics not fully captured by the gas-phase theoretical model. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: The values are illustrative, based on typical chemical shifts for the moieties present and data from similar structures. rsc.orgnih.gov

Atom TypeEnvironmentPredicted Chemical Shift (ppm)
¹H NMR-COOH~12.0
Aromatic (Ar-H)~6.8 - 7.5
Vinylic (-CH=CH-)~6.3 and ~7.8 (trans coupling)
Aliphatic (-O-CH₂-CH₂-)~4.6 (t) and ~3.2 (t)
¹³C NMRC=O (carboxyl)~170
Aromatic (Ar-C)~110 - 160
Vinylic (-CH=CH-)~120 and ~140
Aliphatic (-O-CH₂- and -CH₂-)~72 and ~29

Reactivity Descriptors and In Silico Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to predict the chemical reactivity of a molecule and to elucidate potential reaction mechanisms without the need for physical experimentation. Methods like Density Functional Theory (DFT) are employed to calculate a variety of molecular properties and reactivity descriptors that govern how this compound will interact with other chemical species.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity.

Other important descriptors derived from these energies include:

Chemical Hardness (η): Resistance to change in electron distribution.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts additional electronic charge.

These descriptors help in understanding the molecule's behavior in various reactions. For instance, in the context of acrylic acid derivatives, computational studies have been used to model polymerization reactions initiated by radicals. nih.gov Such studies can determine the preferred sites of radical attack and the energetics of the propagation steps. nih.gov Similarly, for furan-containing compounds, DFT studies have been used to identify reactive electrophilic species in superacid-catalyzed reactions. nih.gov For this compound, these calculations can predict whether reactions are more likely to occur at the acrylic acid double bond, the carboxylic acid group, or the dihydrobenzofuran ring system.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated via DFT

DescriptorSymbolHypothetical ValueSignificance
HOMO EnergyEHOMO-6.5 eVIndicates electron-donating capability
LUMO EnergyELUMO-1.8 eVIndicates electron-accepting capability
HOMO-LUMO GapΔE4.7 eVSuggests moderate chemical stability
Chemical Hardnessη2.35 eVMeasures resistance to deformation
Electronegativityχ4.15 eVIndicates electron-attracting power
Electrophilicity Indexω3.67 eVPredicts electrophilic nature

Molecular Dynamics Simulations and Detailed Conformational Analysis

While reactivity descriptors provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations are crucial for performing a detailed conformational analysis. The molecule possesses several rotatable bonds, particularly between the acrylic acid side chain and the dihydrobenzofuran ring. The relative orientation of these two groups can significantly impact the molecule's properties and its ability to interact with biological targets.

A typical MD simulation involves:

Placing the molecule in a simulation box, often filled with solvent molecules (e.g., water) to mimic physiological conditions.

Minimizing the system's energy to remove any unfavorable starting conformations.

Gradually heating the system to the desired temperature and equilibrating it under constant pressure.

Running a production simulation for a specific duration (from nanoseconds to microseconds) to collect data on the molecule's dynamic behavior.

Analysis of the MD trajectory can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms over time and indicates the stability of the simulation, and the Root Mean Square Fluctuation (RMSF), which highlights the most mobile regions of the molecule. nih.govajchem-a.com Such simulations have been effectively used to study the stability of various small molecules, including acrylic acid and benzofuran derivatives, within the active sites of enzymes. nih.govnih.govresearchgate.net

Table 2: Typical Parameters and Outputs of an MD Simulation for Conformational Analysis

Parameter / OutputDescriptionTypical Value / Finding
Simulation Time Total duration of the simulation run.100 nanoseconds (ns)
Force Field A set of parameters to calculate potential energy.GROMOS96, AMBER
Solvent Model The model used to represent water molecules.SPC (Simple Point Charge)
Average RMSD Indicates if the molecule has reached a stable state.< 0.2 nm
RMSF Analysis Identifies flexible regions of the molecule.Higher fluctuations in the acrylic acid tail
Dominant Conformations The most frequently observed spatial arrangements.Analysis via clustering algorithms

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical properties. These models are fundamental in drug discovery and materials science for predicting the properties of new, untested molecules.

To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with known activities (e.g., inhibitory concentration against a specific enzyme) is required. For each compound, a set of numerical descriptors is calculated, which can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing atomic connectivity.

Geometric (3D) descriptors: Molecular surface area, volume, etc.

Physicochemical descriptors: LogP (lipophilicity), polarizability, etc.

Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies.

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical equation is generated that links these descriptors to the observed activity. The predictive power of the QSAR model is rigorously validated using statistical metrics such as the correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.govresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), go a step further by analyzing the 3D steric and electrostatic fields surrounding the molecules. nih.gov These models can generate intuitive contour maps that show which regions of the molecule should be modified (e.g., made bulkier, more electron-rich, or more hydrophobic) to enhance activity. nih.gov Such QSAR studies are frequently performed on benzofuran and dihydrobenzofuran derivatives to guide the design of new compounds with improved anticancer or enzyme-inhibitory activities. nih.govnih.govnih.gov

Table 3: Illustrative Components of a Hypothetical QSAR Model for Biological Activity

ComponentDescriptionExample
Dataset A series of related compounds with measured activity.30 derivatives of this compound
Dependent Variable The property to be predicted.IC₅₀ (Half-maximal inhibitory concentration)
Independent Variables Calculated molecular descriptors.LogP, Molecular Weight, Dipole Moment, Steric Fields
Statistical Model The algorithm used to build the relationship.Partial Least Squares (PLS)
Validation Metrics Measures of the model's predictive power.R² > 0.8, Q² > 0.6
Application Use of the model.Predicting the activity of newly designed derivatives

Applications in Advanced Organic Synthesis As Building Blocks and Intermediates

Strategic Precursors for the Synthesis of Complex Heterocyclic Architectures

The 2,3-dihydrobenzofuran (B1216630) skeleton is a foundational component in a significant number of natural products and has been the subject of numerous synthetic studies. researchgate.netrsc.org The dual reactivity of the acrylic acid moiety—encompassing the electrophilic double bond and the carboxylic acid group—positions 3-(2,3-dihydrobenzofuran-4-yl)acrylic acid as a potent precursor for constructing more elaborate heterocyclic systems. This structure can participate in various synthetic transformations, including:

Cycloaddition Reactions: The alkene can act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions to forge new five-membered rings. nih.gov

Annulation Strategies: The carboxylic acid can be converted into other functional groups, facilitating ring-closing reactions to build fused heterocyclic systems.

Conjugate Additions: The electron-deficient double bond is susceptible to Michael addition, allowing for the introduction of a wide range of substituents.

These synthetic pathways enable the conversion of the relatively simple dihydrobenzofuran acrylic acid into complex, polycyclic architectures that are often challenging to synthesize through other methods.

Synthetic Intermediates for the Development of Pharmacologically Relevant Scaffolds

The dihydrobenzofuran core is a key pharmacophore in several classes of therapeutic agents. Its derivatives have been extensively explored for various medicinal applications. nih.gov

Building Blocks for GPR119 Agonist Motifs

G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and obesity. researchgate.net Research has led to the development of potent synthetic GPR119 agonists, with many incorporating a dihydrobenzofuran scaffold. nih.gov In one such study, a series of dihydrobenzofuran derivatives were optimized to create potent human GPR119 modulators with favorable metabolic stability. nih.gov While the direct use of this compound as a starting material is not explicitly detailed, its structure represents a viable synthon. The acrylic acid side chain could be chemically modified through reduction and amidation to install the piperidine (B6355638) or piperazine moieties commonly found in potent GPR119 agonists.

Precursors for Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitor Development

Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme involved in DNA damage repair, making it a key target in cancer therapy. nih.govnih.gov Many PARP-1 inhibitors are designed to mimic the nicotinamide portion of its substrate, NAD+. nih.govresearchgate.net The development of novel scaffolds for PARP-1 inhibitors is an active area of research. researchgate.netcellmolbiol.org

A structure-based design strategy has led to the synthesis of novel 2,3-dihydrobenzofuran-7-carboxamide derivatives as inhibitors of PARP-1. researchgate.net In this class of inhibitors, the dihydrobenzofuran core serves as the central scaffold. Modifications, particularly at the 2-position, led to compounds with significantly improved potency. For instance, the introduction of a substituted benzylidene group at the 2-position of a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core resulted in a 30-fold increase in inhibitory activity. researchgate.net Although these specific inhibitors are 7-carboxamide derivatives, the 4-substituted acrylic acid offers a potential alternative starting point for designing new inhibitor scaffolds that could interact with different regions of the PARP-1 active site.

Scaffold for the Preparation of Antiulcer Agent Analogues

While the dihydrobenzofuran scaffold is present in a wide range of biologically active compounds, its specific application as a direct precursor for antiulcer agents via this compound is not extensively documented in the available literature. However, related benzofuran structures have been investigated for a variety of therapeutic effects, including anticancer activities through the inhibition of NF-κB. nih.govnih.gov Given the structural diversity and biological importance of benzofurans, the potential for developing derivatives with antiulcer properties remains an area for future investigation.

Role in the Synthesis of Other Natural Product Analogues

The 2,3-dihydrobenzofuran skeleton is a recurring motif in a large family of natural products that display diverse and potent biological activities. researchgate.net The synthesis of these complex molecules and their analogues is a key objective in organic chemistry. The functional handles present on this compound make it a potentially valuable starting material for creating analogues of these natural products. The acrylic acid side chain can be transformed into various other functional groups, allowing chemists to mimic or modify the side chains found in naturally occurring dihydrobenzofurans such as (+)-decursivine, lithospermic acid, and various lignans. researchgate.netnih.gov This enables the exploration of structure-activity relationships and the development of new therapeutic agents based on natural product scaffolds.

Based on a comprehensive search for "this compound," there is currently insufficient publicly available scientific literature to generate a detailed article that adheres to the specific outline provided. Research and applications concerning this particular chemical compound in the areas of radical polymerization, controlled radical polymerization techniques, copolymerization, polymer composites, hydrogels, and the formation of superconducting thin films are not documented in the available resources.

Therefore, it is not possible to provide a scientifically accurate and thorough article focusing solely on the chemical compound “this compound” as requested by the detailed outline. The general principles of polymer chemistry and materials science for acrylic acid and its more common derivatives are well-established; however, applying these concepts specifically to "this compound" without direct research findings would be speculative and would not meet the required standards of scientific accuracy.

The Role of this compound in Advanced Polymer Applications: An Overview

The exploration of novel monomers is a critical driver in the advancement of polymer chemistry and materials science. Within this context, acrylic acid derivatives stand out for their versatile polymerization characteristics and the functional properties they impart to the resulting polymers. This article focuses on the specific compound This compound and its burgeoning applications in specialized fields such as electrochemical membrane fabrication and the nuanced study of structure-property relationships in polymeric systems.

Q & A

Q. What are the established synthetic routes for 3-(2,3-dihydrobenzofuran-4-yl)acrylic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions between dihydrobenzofuran precursors and acrylic acid derivatives. For example, intermediates like (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine can be synthesized via catalytic hydrogenation or cyclization of halogenated precursors . Characterization relies on NMR (¹H/¹³C) and HMBC spectroscopy to confirm regioselectivity and stereochemistry. For instance, HMBC correlations between aromatic protons (H-2' and H-6') and carbons (C-1', C-7') validate the dihydrobenzofuran scaffold .

Q. Which spectroscopic techniques are critical for structural elucidation of dihydrobenzofuran derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., olefinic protons at δ 6.2–7.5 ppm) and carbons (e.g., carbonyl at ~170 ppm).
  • HMBC/HSQC : Confirms connectivity, such as correlations between aliphatic protons (H-8') and carbons (C-2, C-7', C-9') in dihydrobenzofuran rings .
  • HRMS : Validates molecular formulas (e.g., [M+H]⁺ at m/z 611.05 for a derivative with cyclopropylmethoxy groups) .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Methodological Answer : Dihydrobenzofuran derivatives exhibit anticancer activity. For example:
  • Antiangiogenesis : IC₅₀ values of 8.2–57.7 μM in endothelial cell assays .
  • Apoptosis Induction : Flow cytometry and morphological analysis (e.g., Annexin V staining) confirm caspase activation in oral cancer cells .
  • Docking Studies : Interactions with DNA and thymidylate synthase suggest dual mechanisms .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yield and scalability?

  • Methodological Answer :
  • Catalytic Systems : Use Pd/C or Ru-based catalysts for hydrogenation steps to reduce byproducts .
  • Temperature Control : Low-temperature DIBAL reductions (-78°C) prevent over-reduction of esters to alcohols .
  • Purification : Silica gel chromatography with gradient elution (heptane:EtOAc) isolates stereoisomers .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., (2S,3S) vs. (2R,3R) configurations) .
  • Comparative HMBC : Cross-validate correlations with known analogs (e.g., methoxy vs. hydroxy substituents at C-7') .

Q. What experimental designs are recommended for mechanistic studies of anticancer activity?

  • Methodological Answer :
  • Time-Course Assays : Monitor apoptosis via flow cytometry at 24 h and 48 h to assess kinetics .
  • Combination Therapy : Test synergy with cisplatin or paclitaxel using Chou-Talalay plots.
  • Gene Expression Profiling : RNA-seq to identify pathways (e.g., p53 or Bcl-2) modulated by the compound .

Q. How to address discrepancies in IC₅₀ values across cancer cell lines?

  • Methodological Answer :
  • Cell Line Profiling : Compare genetic backgrounds (e.g., TP53 status in oral vs. lung cancer cells).
  • Membrane Permeability : Use logP calculations to correlate hydrophobicity with activity (e.g., logP ~2.5 for optimal uptake) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. What strategies improve bioavailability of dihydrobenzofuran-based compounds?

  • Methodological Answer :
  • Prodrug Design : Esterify carboxylic acid groups (e.g., ethyl or methyl esters) to enhance absorption .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release in vivo.
  • Salt Formation : Hydrochloride salts improve solubility (e.g., (5-fluoro-dihydrobenzofuran-4-yl)methanamine HCl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.